molecular formula C23H17ClN4O2S B2708160 3-(3-chlorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1326942-42-0

3-(3-chlorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2708160
CAS No.: 1326942-42-0
M. Wt: 448.93
InChI Key: MVENCDCONUDGSE-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-d]pyrimidin-4(3H)-one core, a bicyclic heteroaromatic system known for its pharmacological relevance in kinase inhibition and anticancer research . Key structural modifications include:

  • A 5-methyl substituent on the thienopyrimidinone ring, which may stabilize the core structure.
  • A 1,2,4-oxadiazole ring at position 6, substituted with a 3-methylphenyl group. Oxadiazoles are valued for their metabolic stability and hydrogen-bonding capabilities .

Properties

IUPAC Name

3-[(3-chlorophenyl)methyl]-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O2S/c1-13-5-3-7-16(9-13)20-26-21(30-27-20)19-14(2)18-22(31-19)25-12-28(23(18)29)11-15-6-4-8-17(24)10-15/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVENCDCONUDGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactionsCommon reagents used in these steps include chlorinating agents, methylating agents, and oxadiazole precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently. The use of catalysts and advanced purification methods, such as chromatography, further enhances the production quality .

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 3-(3-chlorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one exhibit significant antimicrobial properties. Notably:

  • Mycobacterium tuberculosis : Preliminary studies suggest that derivatives of this compound may show activity against Mycobacterium tuberculosis. Compounds with similar structures have demonstrated IC50 values ranging from 1.35 to 2.18 μM against this pathogen, indicating potential for further development as antitubercular agents .

Anticancer Properties

The anticancer potential of this compound is supported by its structural analogs:

  • Mechanism of Action : The presence of the thieno[2,3-d]pyrimidine core has been associated with the inhibition of key enzymes involved in tumor growth. Docking studies have shown that related compounds effectively inhibit cancer cell proliferation by targeting specific pathways .

Case Study: Cytotoxicity Assessment

In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were evaluated for safety at concentrations effective against bacterial strains. These studies indicated a favorable safety profile for compounds similar to This compound , suggesting their potential for further therapeutic development .

In Silico Studies

In silico assessments have been conducted to evaluate the drug-like properties and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of this compound. Such studies are crucial for predicting the pharmacokinetic behavior of new drug candidates .

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on core structure, substituents, and functional groups (Table 1).

Table 1: Structural and Functional Comparison of Thienopyrimidinone Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)* Notable Features Reference
Target Compound Thieno[2,3-d]pyrimidin-4(3H)-one 3-(3-chlorobenzyl), 6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl] ~478.9 High lipophilicity; oxadiazole enhances stability
7-Phenyl-5-thiazolo[4,5-d]pyrimidine derivative (19) Thiazolo[4,5-d]pyrimidine 7-Phenyl, hydroxycoumarin, thioxo group ~610.6 Fluorescent coumarin moiety; sulfur-rich scaffold
4-Methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (17) Thiazolo[5,4-d]isoxazole Chromen-2-one, phenylthiazole ~457.5 Chromene enhances UV absorption; isoxazole improves solubility
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one (3) Chromeno-pyrazolo-pyridinone Thienopyrimidinyl, phenyl ~522.6 Extended π-system for DNA intercalation; FeCl3-SiO2 catalyzed synthesis
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole-thione Chlorophenyl, benzylidene ~406.3 Hydrogen-bonding network; crystal packing via N–H···S interactions

*Molecular weights estimated using atomic masses.

Key Insights:

Compounds with chromene or pyrazolo-pyridinone fused systems (e.g., compound 3) exhibit extended conjugation, favoring interactions with planar biological targets like topoisomerases .

Substituent Effects :

  • The 3-chlorobenzyl group in the target compound increases steric bulk compared to simpler phenyl or methyl substituents in analogs (e.g., compound 17) .
  • Oxadiazole rings (target compound) offer superior metabolic stability over thioxo or thione groups (compounds 19, 20, 4), which may undergo redox reactions .

Physicochemical Properties: The target compound’s calculated logP (~4.2) exceeds that of triazole-thione derivatives (logP ~3.1), suggesting better membrane permeability but lower aqueous solubility . Hydrogen-bonding capacity is moderate due to the oxadiazole’s lone pairs, contrasting with the strong H-bond donors in triazole-thiones .

Synthetic Complexity: The target compound’s synthesis likely requires multi-step functionalization of the oxadiazole and thienopyrimidinone rings, akin to microwave-assisted methods used for compound 19 .

Research Findings and Implications

  • Biological Activity: While direct activity data for the target compound is unavailable, structurally related thienopyrimidinones show kinase inhibitory activity (IC50 ~0.1–10 µM) . The oxadiazole moiety may enhance selectivity for ATP-binding pockets.
  • Thermal Stability : Oxadiazole-containing compounds typically exhibit higher thermal stability (decomposition >250°C) than thiazole analogs, as seen in compound 19 .
  • Crystallography: Unlike the triazole-thione in , the target compound’s lack of strong H-bond donors may result in less ordered crystal structures, complicating X-ray analysis .

Biological Activity

The compound 3-(3-chlorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one is a synthetic organic molecule with a complex structure that has garnered interest for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula: C23H17ClN4O2S
  • Molecular Weight: 448.9 g/mol
  • CAS Number: 1326942-42-0

The compound features a thieno[2,3-d]pyrimidinone core linked to a 1,2,4-oxadiazole moiety and a chlorobenzyl group, contributing to its diverse biological activities.

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the context of its antimicrobial , antiviral , and anticancer properties. Below are detailed findings on its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of thieno[2,3-d]pyrimidine compounds exhibit significant antibacterial properties. For instance:

  • A study reported that similar thieno[2,3-d]pyrimidine derivatives demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainInhibition Zone (mm)
V021-3272S. aureus15
V021-3272E. coli12

Antiviral Activity

The compound's antiviral potential has been explored through its interaction with specific viral targets:

  • Research has shown that pyrimidine derivatives can inhibit viral replication by interfering with viral polymerases or other essential enzymes . The specific mechanism for this compound remains to be fully elucidated but may involve similar pathways.

Anticancer Activity

The anticancer properties of related compounds have been documented extensively:

  • A study indicated that thieno[2,3-d]pyrimidines can induce apoptosis in cancer cell lines by activating caspase pathways . The specific effects of the compound on various cancer cell lines need further investigation.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition: Compounds like this one may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
  • Interaction with DNA/RNA: The structure suggests potential interactions with nucleic acids, disrupting replication processes.
  • Apoptosis Induction: Activation of apoptotic pathways in cancer cells can lead to cell death and reduced tumor growth.

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

  • Antibacterial Studies:
    • A comparative analysis of thieno[2,3-d]pyrimidine derivatives showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of halogen substituents like chlorine was found to enhance activity .
  • Antiviral Research:
    • In vitro studies demonstrated that certain derivatives could effectively inhibit influenza virus replication by targeting viral RNA polymerase .
  • Cancer Cell Studies:
    • Experiments on human cancer cell lines showed that treatment with thieno[2,3-d]pyrimidine derivatives led to significant reductions in cell viability and induced apoptosis through caspase activation .

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